Product packaging for 4-[Bis(4-fluorophenyl)methyl]piperidine(Cat. No.:CAS No. 60285-00-9)

4-[Bis(4-fluorophenyl)methyl]piperidine

Cat. No.: B8463589
CAS No.: 60285-00-9
M. Wt: 287.3 g/mol
InChI Key: NLQOKCKCAKNXFS-UHFFFAOYSA-N
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Description

Overview of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the design of therapeutic agents. ijnrd.orgresearchgate.net It is a structural motif found in a vast number of natural alkaloids and synthetic pharmaceuticals. ijnrd.org The prevalence of the piperidine scaffold can be attributed to several key factors that make it an advantageous component in drug design. thieme-connect.comthieme-connect.com

Firstly, the piperidine ring is a saturated heterocycle, which allows it to adopt well-defined three-dimensional conformations, primarily a stable chair conformation. This structural rigidity can lead to higher binding affinity and selectivity for biological targets. Secondly, the basic nitrogen atom within the ring is typically protonated at physiological pH, which can enhance water solubility and facilitate crucial ionic interactions with protein residues in target binding sites. tandfonline.com

The versatility of the piperidine scaffold is a significant asset in medicinal chemistry. ijnrd.org Its structure can be readily modified at various positions, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Introducing substituents, especially chiral centers, onto the piperidine ring can significantly impact a compound's biological activity, selectivity, pharmacokinetic profile, and even reduce cardiac toxicity. researchgate.netthieme-connect.comthieme-connect.com The ability to modulate properties such as lipophilicity, polarity, and metabolic stability by decorating the piperidine core makes it an invaluable building block for developing new drugs across a wide range of therapeutic areas, including diabetes, cancer, and neurodegenerative diseases. ijnrd.orgsemanticscholar.org

Research Rationale and Significance of the 4-[Bis(4-fluorophenyl)methyl]piperidine Moiety in Advanced Organic and Medicinal Chemistry

The specific moiety, this compound, combines the foundational piperidine scaffold with a diarylmethane group, a structure known for its interactions with various biological targets. The rationale for investigating this particular compound stems from the unique contributions of its constituent parts.

The bis(4-fluorophenyl)methyl group is of particular interest. The two phenyl rings provide a bulky, lipophilic structure that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The strategic placement of fluorine atoms on these rings is a common tactic in medicinal chemistry. Fluorine's high electronegativity can alter the electronic properties of the molecule, influence pKa, and form hydrogen bonds or other non-covalent interactions, potentially enhancing binding affinity. smolecule.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby improving the compound's metabolic stability and pharmacokinetic profile. nih.gov

Research has shown that this compound and its close analogues exhibit significant biological activity. For instance, it has been identified as a selective ligand for cannabinoid receptors, specifically acting as an inverse agonist at the cannabinoid receptor type 1 (CB1) with a Ki value of 220 nM. smolecule.com Additionally, related diarylmethane piperidine and piperazine (B1678402) structures are known to have high affinity for the dopamine (B1211576) transporter (DAT), suggesting the potential for this moiety in the development of treatments for neuropsychiatric disorders. acs.orgacs.org The replacement of a metabolically unstable piperazine ring with a more stable piperidine ring in other series of DAT inhibitors has been a successful strategy to improve drug-like properties, further highlighting the significance of the piperidine core in this structural class. nih.govnih.gov The combination of the piperidine scaffold's favorable properties with the unique pharmacophoric features of the bis(4-fluorophenyl)methyl group makes this moiety a compelling subject for advanced research in the pursuit of novel therapeutics. smolecule.com

Biological Activity of this compound and Related Analogues
Compound/Analogue ClassTargetActivity/AffinitySignificance
This compoundCannabinoid Receptor 1 (CB1)Inverse agonist (Ki = 220 nM)Potential for treating disorders involving the endocannabinoid system. smolecule.com
Piperidine Analogues of GBR 12909Dopamine Transporter (DAT)High affinity (subnanomolar Ki values)Development of therapeutics for cocaine abuse and other CNS disorders. acs.org
Piperidine-based DAT InhibitorsDopamine Transporter (DAT)Improved metabolic stability over piperazine analoguesDemonstrates the utility of the piperidine scaffold in enhancing drug-like properties. nih.gov

Historical Development of Related Fluorinated Diarylmethane Derivatives in Pharmacological Exploration

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry, with a history stretching back to the mid-20th century. mdpi.com The first fluorinated pharmaceutical, fludrocortisone, was approved in 1954, and since then, fluorinated compounds have grown to represent a significant portion of all commercialized medicines. mdpi.com The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, have made it an invaluable tool for optimizing drug efficacy and safety. researchgate.net

The development of fluorinated diarylmethane derivatives is part of this broader historical trend. The diarylmethane scaffold itself is present in many biologically active compounds. The addition of fluorine atoms to this scaffold has been explored to enhance potency, selectivity, and metabolic stability. The synthesis of such molecules has been advanced by the development of new fluorinating agents and synthetic methodologies over the decades. nih.govbeilstein-journals.org For example, the creation of easier-to-handle N-F fluorinating agents has facilitated the synthesis of complex fluorinated organic molecules. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2N B8463589 4-[Bis(4-fluorophenyl)methyl]piperidine CAS No. 60285-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60285-00-9

Molecular Formula

C18H19F2N

Molecular Weight

287.3 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C18H19F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,15,18,21H,9-12H2

InChI Key

NLQOKCKCAKNXFS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Advanced Synthetic Strategies and Methodological Innovations for 4 Bis 4 Fluorophenyl Methyl Piperidine and Its Analogues

Multi-Step Organic Synthesis Approaches to the Piperidine (B6355638) Core

The construction of the piperidine ring, a prevalent scaffold in pharmaceuticals, can be achieved through various synthetic routes. nih.gov These methods are often designed to allow for the introduction of diverse substituents and to control stereochemistry.

Reductive amination is a cornerstone of piperidine synthesis. beilstein-journals.org This method typically involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced to the corresponding amine. nih.gov In the context of 4-[Bis(4-fluorophenyl)methyl]piperidine, this can involve the cyclization of a linear precursor containing the necessary functional groups.

An alternative approach involves the use of borane-pyridine complex (BAP) as a replacement for sodium cyanoborohydride in Borch-type reductions. tandfonline.com This method has been shown to be effective for the reductive amination of piperidines with a variety of aldehydes, offering improved yields and easier product isolation by avoiding the formation of nitrile impurities. tandfonline.com The reaction is compatible with both protic and aprotic solvents. tandfonline.com

Reactant 1Reactant 2ReagentSolventProductYield
PiperidineAromatic AldehydeBorane-PyridineEthanolN-ArylmethylpiperidineGood
PiperidineHeteroaromatic AldehydeBorane-PyridineEthanolN-HetarylmethylpiperidineGood
PiperidineAliphatic AldehydeBorane-PyridineEthanolN-AlkylpiperidineModerate

Table 1: Examples of Reductive Amination using Borane-Pyridine Complex tandfonline.com

Intramolecular reductive hydroamination/cyclization cascades of alkynes represent another strategy for piperidine synthesis. nih.gov This acid-mediated reaction proceeds through the formation of an enamine and an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov The success of this reaction is sensitive to the electronic nature of substituents on the aryl ring. nih.gov

Control of stereochemistry is crucial in the synthesis of bioactive molecules. Several methods have been developed for the stereoselective synthesis of substituted piperidines. nih.gov One such approach is the diastereoselective reduction of substituted pyridines to piperidines using boron ions in the presence of hydrosilanes. nih.gov This method has shown to be cis-selective, particularly for 2,3-disubstituted pyridines. nih.gov

Hydrogenation of substituted pyridinones followed by reduction of the lactam group can yield cis-configured 2,4-disubstituted 1-alkylpiperidines. nih.gov Furthermore, iridium(III)-catalyzed hydrogen borrowing [5 + 1] annulation enables the stereoselective synthesis of substituted piperidines through two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov

Synthesizing this compound often involves the use of precursors that already contain the bis(4-fluorophenyl)methyl or a related moiety. For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine is a known building block used in the synthesis of various active pharmaceutical ingredients. ossila.com This intermediate can be reacted with halogenated compounds via nucleophilic substitution to introduce additional functionalities. ossila.com

In one synthetic route, bis(4-fluorophenyl)methanol (B1266172) is converted to its corresponding thiol using Lawesson's reagent. nih.gov This thiol can then be coupled with a suitable piperidine-containing electrophile to construct the desired framework. nih.gov

Another approach starts with the nucleophilic substitution of 4,4'-(chloromethylene)bis(fluorobenzene) with 2-mercaptoethan-1-ol to form an alcohol intermediate. nih.gov This intermediate can then be further elaborated to introduce the piperidine ring.

Functional Group Interconversions and Derivatization at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of functional groups, allowing for the fine-tuning of the molecule's properties.

N-alkylation is a common method for derivatizing the piperidine nitrogen. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net For example, this compound can be reacted with 4-(3-chloropropoxy)-1-fluorobenzene to yield 4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-fluorophenoxy)propyl]piperidine. prepchem.com The choice of base and solvent is critical for optimizing the reaction conditions. Common bases include potassium carbonate and sodium hydride, while solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often employed. researchgate.net

PiperidineAlkylating AgentBaseSolventProduct
PiperidineAlkyl bromide/iodide-AcetonitrileN-Alkylpiperidinium salt
PiperidineAlkylating agentK2CO3Dry DMFN-Alkylpiperidine
PiperidineAlkylating agentNaHDry DMFN-Alkylpiperidine

Table 2: General Conditions for N-Alkylation of Piperidine researchgate.net

Reductive amination also serves as a powerful tool for N-alkylation. The reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent affords the corresponding N-alkylated piperidine. researchgate.netnih.gov This method is particularly useful for introducing more complex substituents.

The piperidine nitrogen can be acylated to form amides or sulfonylated to form sulfonamides. These derivatives are of significant interest in medicinal chemistry due to the diverse biological activities associated with these functional groups. nih.govnih.gov

The synthesis of amide derivatives can be accomplished by reacting the piperidine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. researchgate.net Similarly, sulfonamides are prepared by reacting the piperidine with a sulfonyl chloride. researchgate.net These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the acid generated during the reaction. researchgate.net

Recent research has focused on the synthesis of novel sulfonamide derivatives containing a piperidine moiety as potential bactericides. nih.gov These compounds are often prepared through a multi-step sequence involving substitution, deprotection, and condensation or further substitution reactions. nih.gov

Strategic Introduction of Fluorine Atoms in Diarylmethyl Systems

The introduction of fluorine into diarylmethyl systems, particularly into the phenyl rings as seen in this compound, is a deliberate strategy in medicinal chemistry to modulate a molecule's properties. rsc.org Given that the fluorine atom is only slightly larger than a hydrogen atom, its substitution does not significantly alter the parent structure's conformation. mdpi.com This allows for the fine-tuning of electronic and physicochemical properties without causing major steric disruptions. Late-stage fluorination has become a particularly valuable strategy, as it allows for the introduction of fluorine on compounds with already established biological relevance, potentially creating new leads with enhanced medicinal characteristics. rsc.org

Directed Fluorination Techniques

Modern organic synthesis employs several directed methods to introduce fluorine atoms onto aromatic rings. These techniques are crucial for creating specific isomers and avoiding unwanted side products. One prominent strategy is palladium-catalyzed fluorination. For instance, the Buchwald group developed a method for the fluorination of aryl triflates using a nucleophilic fluoride (B91410) source (CsF) and a palladium catalyst. umich.edu Such transition metal-catalyzed reactions represent a powerful tool for the precise installation of fluorine on complex molecular scaffolds.

Another approach involves copper-catalyzed or -mediated fluorination. umich.edu These methods can utilize either electrophilic or nucleophilic fluorine sources to functionalize aryl substrates. The choice of catalyst and fluorine source is critical and is often tailored to the specific substrate and desired outcome. These directed techniques are essential for the efficient synthesis of compounds like this compound, where the fluorine atoms are specifically positioned at the para-position of the phenyl rings.

Impact of Fluorine on Synthetic Accessibility and Biological Activity

The presence of fluorine atoms profoundly impacts both the synthesis and the biological profile of diarylmethyl piperidine derivatives. As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule, which in turn affects its acidity, basicity, dipole moment, and chemical stability. tandfonline.com

Physicochemical and Biological Impact: The introduction of fluorine often leads to a reduction in the basicity of nearby functional groups, such as the nitrogen in a piperidine ring. tandfonline.comnih.gov This decrease in pKa can improve bioavailability by enhancing the molecule's ability to permeate cellular membranes. tandfonline.com While high lipophilicity is often desired for strong binding affinity to biological targets, it can also decrease solubility; fluorine substitution offers a way to balance these competing requirements. tandfonline.com Studies on fluorinated N-alkyl-piperidine-2-carboxamides have shown that while basicity decreases with fluorination, the lipophilicity at neutral pH may be similar or even higher than that of their non-fluorinated counterparts. nih.gov Furthermore, the strategic replacement of other functional groups with fluorine-containing bioisosteres can lead to improved metabolic stability. nih.gov

The following table summarizes the key impacts of fluorine substitution on molecular properties relevant to drug design.

Property AffectedImpact of Fluorine IntroductionRationale
Basicity (pKa) Generally decreases. tandfonline.comnih.govThe high electronegativity of fluorine withdraws electron density from the basic center (e.g., piperidine nitrogen). tandfonline.com
Lipophilicity (LogP) Can increase or remain similar. nih.govresearchgate.netThe effect is complex and depends on the molecular context and pH, but fluorine can increase lipophilicity. nih.govresearchgate.net
Bioavailability Often improved. tandfonline.comReduced basicity can lead to better membrane permeation for the neutral form of the compound. tandfonline.com
Metabolic Stability Can be enhanced. mdpi.comnih.govFluorine can block sites of metabolic oxidation by cytochrome P450 enzymes. mdpi.com
Binding Affinity Can be improved. mdpi.comtandfonline.comFluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole interactions) within a target's binding site. tandfonline.com

Purification and Isolation Techniques for Complex Piperidine Derivatives

The purification and isolation of complex, multi-substituted piperidine derivatives such as this compound present unique challenges due to their structural complexity and the potential for various impurities from the synthetic process.

Chromatography is a frequently employed method for the purification of these types of compounds. For instance, the synthesis of a related analogue, 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-fluorophenoxy)propyl]piperidine, utilized chromatography to isolate the final product as a free base. prepchem.com

Given the basic nature of the piperidine nucleus, acid-base chemistry can be exploited for purification. One established method for purifying piperidine from its common precursor, pyridine, involves reacting the mixture with CO2 in an organic solvent. google.com This selectively forms a piperidinium (B107235) salt, which precipitates and can be isolated by filtration. google.com The salt is then treated with an alkaline solution to liberate the free piperidine, which can be further purified, for example, by distillation. google.com This salt-formation strategy is a powerful tool for separating basic piperidine compounds from non-basic impurities.

For more modern and high-throughput applications, particularly in flow chemistry, scavenger resins packed into columns are an effective in-line purification technique. nih.gov These resins can be functionalized to covalently or electrostatically bind and remove excess reagents or byproducts, allowing the desired compound to pass through in a purified state. nih.gov This method is advantageous for its simplicity and its ability to be integrated into continuous synthetic processes. nih.gov

Molecular Pharmacology and Receptor Interaction Profiling of 4 Bis 4 Fluorophenyl Methyl Piperidine and Its Derivatives

Investigation of Neurotransmitter Transporter Interactions

The primary targets for many psychoactive compounds are the monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. The interaction of 4-[Bis(4-fluorophenyl)methyl]piperidine derivatives with these transporters is a key aspect of their pharmacological characterization.

Dopamine Transporter (DAT) Binding Affinity and Selectivity

Derivatives of this compound have been extensively studied for their interaction with the dopamine transporter (DAT). These compounds are structurally related to well-known DAT inhibitors like GBR 12909. Research has focused on modifying the piperidine (B6355638) core to enhance affinity and selectivity for DAT.

For instance, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were synthesized and evaluated for their ability to bind to DAT. nih.gov The N-substituent on the piperidine ring was found to play a crucial role in determining both affinity and selectivity. One notable derivative, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated a high affinity for DAT with a Ki value of 0.7 nM. nih.gov This compound also exhibited good selectivity over the serotonin transporter (SERT), with a SERT/DAT ratio of 323. nih.gov

Further modifications, such as replacing the piperazine (B1678402) ring of related compounds with a piperidine ring system, have been shown to be well-tolerated at DAT, with some piperidine analogues showing Ki values in the range of 3–382 nM. nih.gov Structure-activity relationship (SAR) studies on (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines identified lead compounds with high affinities of 2.60 nM and 37.8 nM for DAT. nih.gov These compounds also displayed significant selectivity for DAT over SERT, with ratios ranging from 180-fold to 4,885-fold. nih.gov

Binding Affinity and Selectivity of this compound Derivatives at the Dopamine Transporter (DAT)
CompoundDAT Ki (nM)Selectivity (SERT/DAT)
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine0.7323
JJC8-0882.60>4,885
JJC8-08937.8180
Piperidine Analogue 20d2.64Not Specified

Serotonin Transporter (SERT) Binding Affinity and Selectivity

While many derivatives of this compound are designed for high DAT affinity and selectivity, their interaction with the serotonin transporter (SERT) is also a critical aspect of their pharmacological profile. Generally, these compounds exhibit lower affinity for SERT compared to DAT.

For example, the highly DAT-selective compound 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine had a SERT/DAT selectivity ratio of 323, indicating significantly weaker binding to SERT. nih.gov Similarly, the lead compounds JJC8–088 and JJC8–089 showed DAT over SERT selectivities ranging from 180-fold to as high as 4,885-fold. nih.gov

However, structural modifications can alter this selectivity. In some series of analogs, while DAT affinity is maintained in the nanomolar range, the affinity for SERT can vary, leading to compounds with different selectivity profiles. nih.gov For example, certain piperidine analogues were found to have high affinity for SERT, with Ki values in the picomolar range, comparable to the selective serotonin reuptake inhibitor (SSRI) paroxetine. nih.gov This highlights the potential to tune the selectivity of the this compound scaffold towards either DAT or SERT through specific structural modifications.

Binding Affinity of this compound Derivatives at the Serotonin Transporter (SERT)
CompoundSERT Ki (nM)Selectivity (DAT/SERT)
JJC8-088>12,7000.0002
JJC8-0896,8000.006
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine2260.003

Norepinephrine Transporter (NET) Interactions

The interaction of this compound derivatives with the norepinephrine transporter (NET) has also been investigated to complete their monoamine transporter interaction profile. Similar to SERT, these compounds generally show lower affinity for NET compared to DAT.

In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, several analogs were identified with high affinity for DAT and up to 170-fold selectivity over NET in binding assays. researchgate.net For two representative piperidine analogues, the Ki values at NET were reported to be 4040 nM and >100,000 nM, confirming high DAT selectivity over NET. nih.gov This indicates that the this compound scaffold is generally more selective for DAT over both SERT and NET, although the degree of selectivity can be modulated by structural changes.

Exploration of G-Protein Coupled Receptor (GPCR) Modulatory Activities

Beyond monoamine transporters, the pharmacological investigation of this compound and its derivatives extends to G-protein coupled receptors (GPCRs), which are a large family of receptors involved in a wide range of physiological processes.

Cannabinoid Receptor (CB1) Ligand Binding Studies and Selectivity

Derivatives of the this compound scaffold have been explored for their potential as cannabinoid receptor 1 (CB1) antagonists. The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, mood, and memory.

One such derivative, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), which shares the bis(4-fluorophenyl)methyl core structure, was identified as a novel CB1 inverse agonist. nih.gov This compound binds to the CB1 receptor with a Ki value of 220 nM and exhibits greater selectivity for CB1 over the cannabinoid receptor type 2 (CB2). nih.govresearchgate.net Other analogs, such as 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (B599025) (LDK1203) and 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222), also demonstrated comparable CB1 binding affinity. nih.gov These findings suggest that the diarylmethylpiperidine/piperazine scaffold can be a promising starting point for the development of novel CB1 receptor modulators.

Sigma Receptor (S1R, S2R) Affinity and Functional Activity

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperones that have been implicated in a variety of neurological and psychiatric conditions. The this compound scaffold has been investigated for its interaction with these receptors.

Studies on related 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have identified novel and potent sigma-1 receptor ligands. nih.gov For example, certain derivatives showed high affinity for S1R, with Ki values in the low nanomolar range. nih.gov Specifically, one compound from a screening campaign of piperidine/piperazine-based molecules, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a high affinity for S1R with a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Functional assays revealed this compound to act as an S1R agonist. nih.gov While a 4-fluorophenyl-substituted derivative was found to be a poorer S1R ligand in one study, the broader class of benzylpiperidine derivatives shows significant potential for high-affinity interaction with sigma receptors. nih.gov

Muscarinic Receptor (M1) Interaction Analysis

The activation of M1 muscarinic receptors can occur through both orthosteric and allosteric binding sites. nih.gov Research into selective activators for M1 receptors is an area of interest for potential therapeutic applications. nih.gov While various piperidine derivatives have been investigated for their interaction with muscarinic receptors, current research data does not provide specific details on the direct interaction of this compound or its immediate derivatives with the M1 muscarinic receptor. Studies on M1 allosteric agonists have focused on structurally distinct piperidine-containing compounds, such as AC-42 and TBPB, to understand their unique binding sites and mechanisms of action. nih.govdoi.org

Enzyme Inhibition Studies

Monoamine oxidases (MAO) are key enzymes in the metabolism of endogenous amines, and their inhibition is a strategy in the development of treatments for neurodegenerative diseases. researchgate.netmdpi.com Derivatives of the piperidine scaffold have been extensively studied for their potential to inhibit MAO-A and MAO-B.

Research has shown that many pyridazinobenzylpiperidine derivatives exhibit greater inhibition of MAO-B compared to MAO-A. researchgate.netmdpi.com For instance, in one study of 24 derivatives, seventeen showed a preference for MAO-B inhibition. mdpi.com Compound S5, a derivative with a 3-chloro substitution, was identified as a particularly potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index (SI) of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com Another derivative, S16, also demonstrated notable MAO-B inhibition with an IC50 of 0.979 μM. researchgate.netmdpi.com Kinetic studies revealed that these compounds, such as S5 and S16, act as competitive and reversible inhibitors of MAO-B. researchgate.net

Similarly, N-methyl-piperazine chalcones have been evaluated, with compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) showing highly selective and potent inhibition against MAO-B, with an IC50 of 0.71 μM and a selectivity index of 56.34. nih.gov This compound was also determined to be a reversible and competitive MAO-B inhibitor. nih.gov Furthermore, a highly functionalized tetrahydropyridine (B1245486) derivative, FTEAA, was identified as a potential dual inhibitor of both MAO-A and MAO-B, exhibiting strong binding interaction energies of -9.6 kcal/mol and -8.8 kcal/mol, respectively. acs.org

Compound SeriesDerivative ExampleTargetInhibition (IC50)Selectivity Index (SI) for MAO-BSource
PyridazinobenzylpiperidineS5 (3-Cl)MAO-B0.203 μM19.04 researchgate.netmdpi.com
PyridazinobenzylpiperidineS16 (2-CN)MAO-B0.979 μM- researchgate.netmdpi.com
N-methyl-piperazine chalcone2k (3-trifluoromethyl-4-fluorophenyl)MAO-B0.71 μM56.34 nih.gov
1-Propargyl-4-styrylpiperidineCompound 6 (trans-styrene, methoxy (B1213986) sub.)MAO-B72.3 ± 7.5 nM- mdpi.com

Tyrosinase is a key enzyme in the process of melanogenesis, and its inhibitors are of significant interest for cosmetic and medicinal applications as depigmenting agents. nih.govrsc.org The development of tyrosinase inhibitors is a therapeutic strategy for addressing hyperpigmentation disorders. nih.gov

The 4-fluorobenzyl moiety has been identified as a potentially effective structural feature for interaction with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR). mdpi.com Building on this, research into derivatives containing a 4-fluorobenzylpiperazine moiety led to the discovery of potent competitive inhibitors. nih.gov One such derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26), demonstrated an IC50 value of 0.18 μM, proving to be approximately 100 times more active than the reference compound, kojic acid (IC50 = 17.76 μM). nih.gov This compound was found to be a competitive inhibitor of the enzyme. nih.gov

CompoundTarget EnzymeInhibition (IC50)Inhibition TypeSource
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26)AbTYR0.18 μMCompetitive nih.gov
Kojic Acid (Reference)AbTYR17.76 μM- nih.gov

Beta-secretase 1 (BACE-1) is an aspartic protease that plays a crucial role in the cleavage of amyloid precursor protein (APP), the initial step in the formation of β-amyloid peptides. mdpi.comrsc.org The accumulation of these peptides is a primary pathological hallmark of Alzheimer's disease, making BACE-1 a key therapeutic target. mdpi.com

Derivatives of the this compound scaffold have been investigated for BACE-1 inhibition. The compound 1-[4,4-bis(4-fluorophenyl)butyl]-4-(2-oxo-3H-1,3-benzodiazol-1-yl)piperidin-1-ium has been identified as a novel and potent inhibitor of BACE-1. researchgate.net Further studies on related structures have highlighted the significant impact of fluorine substitution on the pharmacological profile of BACE-1 inhibitors. nih.gov For example, a trifluoromethyl (CF3) substituted oxazine (B8389632) derivative (compound 89) was found to be a potent, brain-penetrant BACE-1 inhibitor capable of significantly reducing Aβ40 and Aβ42 levels in rats. nih.gov In contrast, a similar compound lacking the CF3 group was almost inactive in vivo, underscoring the power of fluorination in this class of inhibitors. nih.gov Other research has identified potent inhibitors with IC50 values in the low nanomolar range, such as an aminohydantoin derivative with an IC50 of 6 nM. nih.gov

Ion Channel Modulation

The modulation of ion channel activity is a critical mechanism of action for many therapeutic agents. Within the piperidine class of compounds, specific derivatives have been developed and evaluated for their effects on ion channels.

Notably, a novel 4-aminomethyl-4-fluoropiperidine derivative, compound (S)-5, has been identified as a potent and selective antagonist of T-type calcium ion channels. researchgate.net This compound was developed through structural modification of lead piperidine compounds and was assessed in both in vitro and in vivo assays, where it demonstrated efficacy in the central nervous system. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Requirements for Target Binding

The specific arrangement of chemical functionalities within the 4-[Bis(4-fluorophenyl)methyl]piperidine core is essential for its interaction with biological targets. Key pharmacophoric elements include the piperidine (B6355638) nitrogen, the bis(4-fluorophenyl)methyl group, and the nature of any linking moieties.

The nitrogen atom within the piperidine ring is a crucial feature for the biological activity of this class of compounds. Its basicity allows for the formation of ionic interactions with acidic residues in the binding sites of receptors and transporters. nih.gov Alkylation of the piperidine nitrogen, for instance by introducing ethyl or benzyl (B1604629) groups, can modulate the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

In a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, the orientation of the piperidine ring and the nature of the substituents on the nitrogen were found to significantly impact affinity for the dopamine (B1211576) transporter (DAT). nih.gov Bioisosteric replacement of a piperazine (B1678402) ring with a piperidine moiety in certain atypical DAT inhibitors was well-tolerated and, in some cases, led to improved metabolic stability. nih.govnih.gov

Table 1: Impact of Piperidine Nitrogen Substitution on DAT Affinity

Compound Modification DAT Affinity (Ki, nM) Reference
Replacement of piperazine with piperidine 3 - 382 nih.gov
N-alkylation of aminopiperidines Varied effects nih.gov

The bis(4-fluorophenyl)methyl group is a cornerstone of the pharmacophore, contributing significantly to the binding affinity of these compounds, often through hydrophobic and van der Waals interactions with the target protein. nih.govnih.gov The presence of two 4-fluorophenyl groups is a recurring feature in various compounds with high affinity for tyrosinase and other biological targets. nih.gov The fluorine atoms on the phenyl rings can influence the electronic properties of the molecule and may engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket. researchgate.net

In studies of dopamine D2 receptor antagonists, the diphenylmethyl moiety is a common structural feature. drugbank.com The substitution of this moiety can drastically alter binding affinity. For example, a 4-fluorophenyl derivative showed a significant reduction in affinity for the sigma-1 receptor compared to its unsubstituted analogue, which was attributed to a different binding orientation that prevented crucial ionic interactions. nih.gov

The nature and length of the spacer connecting the this compound core to other parts of a molecule are critical determinants of biological activity. In a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the ether linkage at the 3-position was replaced with a secondary amine, which had no demonstrable effect on DAT binding or selectivity in that specific scaffold. nih.gov However, in other series, the length and flexibility of the spacer have been shown to be crucial. For instance, reducing the length and flexibility of the spacer connecting an aromatic tail to a central piperazine core was a key design element in the development of new 4-hydroxyphenylpiperazine-based compounds. nih.gov

The introduction of a mini-PEG spacer in bombesin (B8815690) antagonists demonstrated that variations in spacer length could be used to optimize targeting properties, although the influence was minor when comparing di-, tri-, tetra-, and hexaethylene glycol spacers. mdpi.com In studies of sigma-1 receptor ligands, the length of the alkyl linker did not show a clear influence on the affinity for the best ligands. nih.gov

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, as different enantiomers or diastereomers can exhibit distinct affinities for their biological targets. mdpi.comnih.gov For derivatives of this compound that contain chiral centers, the spatial arrangement of substituents can significantly influence their interaction with the binding site. While specific studies focusing solely on the stereochemistry of this compound were not prevalent in the search results, the general principles of stereoselectivity in drug action are highly relevant. mdpi.com The binding pockets of receptors and enzymes are chiral environments, and thus, one stereoisomer often fits more favorably than others, leading to differences in potency and selectivity. nih.gov

Bioisosteric Modifications and Their Pharmacological Consequences

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. ufrj.br In the context of compounds related to this compound, bioisosteric modifications have been explored. For instance, the replacement of a piperazine ring with a piperidine or homopiperazine (B121016) ring was well tolerated at the dopamine transporter. nih.govnih.gov This substitution in a series of atypical DAT inhibitors led to analogues with improved metabolic stability. nih.gov The concept of bioisosterism extends to replacing other parts of the molecule as well, such as the replacement of a bivalent oxygen atom with a methylene (B1212753) group. ufrj.br

Table 2: Bioisosteric Replacement of Piperazine with Piperidine/Homopiperazine

Original Moiety Bioisosteric Replacement Impact on DAT Affinity Impact on Metabolic Stability Reference
Piperazine Piperidine Well-tolerated (Ki range = 3–382 nM) Improved nih.govnih.gov
Piperazine Homopiperazine Well-tolerated (Ki range = 3–382 nM) Not specified as improved nih.govnih.gov

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of fluorinated piperidine derivatives has shown that fluorine substitution can significantly influence the conformational preference of the piperidine ring. researchgate.net This is due to various interactions, including charge-dipole, dipole-dipole, and hyperconjugative effects. researchgate.net The preferred conformation can impact how well the molecule fits into the binding site of a receptor. For instance, in some 4-fluoropiperidine (B2509456) analogues, the fluorine atom resides in the axial position, which can be attributed to dipole-dipole repulsion. researchgate.net The decreased conformational flexibility of a molecule may lead to the burial of its constituent groups into hydrophobic pockets within the active site, thereby increasing potency. polyu.edu.hk Molecular docking studies of related compounds have shown that the binding site may differ from that of other conventional inhibitors. polyu.edu.hkpolyu.edu.hk

Computational Chemistry, Cheminformatics, and in Silico Modeling

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment by incorporating the movement of atoms, solvent effects, and temperature.

MD simulations are used to assess the stability of the binding pose predicted by docking. By running a simulation for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains in its initial binding pocket or if it shifts to a different conformation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the complex. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible upon ligand binding, highlighting the dynamic nature of the interaction.

MD simulations explicitly model the surrounding water molecules, allowing for a detailed investigation of solvent effects on ligand binding. Water molecules can play a crucial role by mediating interactions between the ligand and the receptor. After a simulation, advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. This provides a quantitative estimate of the binding affinity and allows for the decomposition of the total energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering a deeper understanding of the driving forces behind the binding event.

Table 2: Typical Outputs from Molecular Dynamics Simulations and Their Significance This table outlines the common analyses performed after an MD simulation and what they reveal about the ligand-receptor complex.

Analysis MetricDescriptionSignificance for Ligand-Receptor Interaction
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand's binding pose and the overall structural integrity of the protein. A stable, low RMSD suggests a stable binding mode.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible and rigid regions of the protein, showing how ligand binding affects protein dynamics.
Binding Free Energy (e.g., MM/GBSA)Calculates the free energy change upon ligand binding.Provides a quantitative estimate of binding affinity and identifies the key energetic contributions (e.g., electrostatic, hydrophobic) to the interaction.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Determines the stability and importance of specific hydrogen bonds in anchoring the ligand in the binding site.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. These methods aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For DAT inhibitors, QSAR models are developed to predict binding affinity, selectivity, and other crucial properties like metabolic stability or potential for off-target effects. nih.govacs.org

For the 4-[Bis(4-fluorophenyl)methyl]piperidine class of compounds, QSAR models can be used to guide the synthesis of new analogues. By analyzing a training set of existing compounds with known activities, a predictive model is built using molecular descriptors that encode physicochemical properties (e.g., lipophilicity, electronic properties, steric factors). This model can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates for development. nih.gov Such models have been instrumental in optimizing the diphenylmethane (B89790) moiety and its derivatives to improve DAT affinity while designing out undesirable properties, such as hERG channel activity, a predictor of cardiotoxicity. acs.orgnih.gov The successful replacement of a piperazine (B1678402) ring with a piperidine (B6355638) ring in related series to improve metabolic stability is an example of a design strategy that can be rationalized and expanded upon using QSAR. acs.org

Development of Predictive Models for Biological Efficacy

Predictive models are crucial for estimating the biological efficacy of a compound before it undergoes expensive and time-consuming experimental testing. These models often take the form of Quantitative Structure-Activity Relationships (QSAR), which correlate variations in the chemical structure of a compound with changes in its biological activity.

For derivatives of this compound, computational studies have been employed to predict their efficacy as dopamine (B1211576) transporter (DAT) inhibitors. nih.gov Molecular modeling can predict how analogues bind to DAT, suggesting whether they will exhibit a "cocaine-like" profile or a more desirable "atypical" DAT inhibitor profile. nih.govnih.gov Atypical DAT inhibitors are predicted to have therapeutic potential for treating psychostimulant use disorders with a lower liability for abuse. nih.gov By analyzing factors such as binding conformation and interaction with key amino acid residues within the transporter, these models can guide the synthesis of new derivatives with improved efficacy and metabolic stability. nih.govnih.gov For instance, replacing a piperazine ring with a piperidine ring in related structures was shown through modeling and subsequent experimentation to improve metabolic stability while retaining the desired atypical DAT inhibitor profile. nih.gov

Table 1: Computational Descriptors Used in Predictive Modeling

Descriptor Type Description Relevance to Efficacy Prediction
Molecular Weight The sum of the atomic weights of all atoms in a molecule. Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. Affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule. Predicts drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor groups. Crucial for molecular recognition and binding affinity to a target protein.

| Rotatable Bonds | The number of bonds that allow free rotation around them. | Relates to the conformational flexibility of the molecule. |

This table is generated based on common descriptors used in computational drug design and is for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govfip.org A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers.

Once a pharmacophore model is developed based on the structure of an active compound like this compound or the binding site of its target, it can be used as a 3D query in a process called virtual screening. nih.govmdpi.com Virtual screening involves rapidly searching large databases of chemical compounds (such as ZINC, ChemDiv, or PubChem) to identify other molecules that match the pharmacophore model. nih.govmdpi.comchemdiv.com This process can filter millions of compounds down to a manageable number of "hits" that are more likely to be active, significantly streamlining the initial stages of drug discovery. nih.govmdpi.com These hits can then be subjected to more detailed computational analysis, such as molecular docking, before being synthesized and tested experimentally. nih.gov

In Silico Prediction of Biological Activity Spectra and Potential Molecular Targets

In silico methods can predict the full spectrum of a compound's biological activities and identify its potential molecular targets, a process often referred to as "target fishing" or "polypharmacology prediction". nih.govchemrxiv.org This is critical for understanding a drug's mechanism of action, predicting potential off-target effects, and identifying new therapeutic uses (drug repurposing). chemrxiv.orgrsc.org

Target Fishing Algorithms and Bioinformatics Tools

Target fishing algorithms work by comparing a query molecule, such as this compound, to a database of known ligands and their corresponding protein targets. nih.gov The underlying principle is chemical similarity: molecules with similar structures are likely to bind to similar protein targets. mdpi.com Various computational methods are employed, including those based on 2D fingerprint similarity, 3D shape matching, and machine learning algorithms like Support Vector Machines (SVM) and Ranking Perceptron. nih.gov

Several web-based bioinformatics tools and platforms are available for target prediction. chemrxiv.orgmdpi.com These tools leverage vast amounts of biological and chemical data to generate a ranked list of the most probable protein targets for a given compound. nih.govchemrxiv.org

Table 2: Examples of Bioinformatics Tools for Target Prediction

Tool/Server Name Methodological Approach Primary Output
SwissTargetPrediction Combines 2D and 3D similarity measures to known active ligands. mdpi.com A ranked list of probable protein targets.
ChEMBL A large database of bioactive molecules with drug-like properties that can be searched for similar compounds and their known targets. chemrxiv.org Bioactivity data and target information for structurally similar compounds.
SuperPred A web server that predicts the ATC code and protein targets of a compound based on its molecular fingerprint. chemrxiv.org Predicted therapeutic class and a list of potential targets.

| TargetNet | Utilizes deep learning models to predict human protein targets. chemrxiv.org | A list of predicted targets with associated probabilities. |

This table provides examples of tools and is not an exhaustive list. The specific application of these tools to this compound would require a dedicated computational study.

Prediction of Probable Pharmacological Effects

Once a list of potential molecular targets is generated through target fishing, the next step is to predict the likely pharmacological effects. windows.net This is achieved by linking the predicted targets to their known biological functions, signaling pathways, and involvement in disease processes. For example, if a target fishing algorithm predicts that this compound strongly interacts with the dopamine transporter (DAT), as suggested by studies on its analogues, the predicted pharmacological effects would be related to the modulation of dopaminergic neurotransmission. nih.govnih.gov

Based on this predicted primary target, in silico analysis can further suggest its potential as a therapeutic agent for conditions where DAT function is implicated, such as psychostimulant use disorders. nih.gov Furthermore, identifying other potential "off-targets" can help in predicting potential side effects or uncovering opportunities for drug repurposing in other diseases. chemrxiv.orgrsc.org This predictive capability is a cornerstone of modern computational toxicology and drug discovery, allowing researchers to build a comprehensive profile of a compound's likely biological activities before extensive experimental validation. windows.netnih.gov

Advanced Research Applications and Medicinal Chemistry Prospects

Development of Novel Pharmacological Probes for Neurobiological Research

The 4-[Bis(4-fluorophenyl)methyl]piperidine scaffold has been instrumental in the development of high-affinity molecular probes for investigating neurobiological systems, particularly the dopamine (B1211576) transporter (DAT). The DAT is a key protein in regulating dopamine levels in the brain, and its dysfunction is implicated in numerous neurological disorders. Derivatives of this piperidine (B6355638) compound have been synthesized to bind with high affinity and selectivity to the DAT, allowing researchers to study its structure, function, and conformational states. nih.govacs.org

These pharmacological tools are essential for mapping the distribution of dopamine transporters in the brain and for understanding how therapeutic agents and drugs of abuse interact with this target. researchgate.net For instance, compounds that stabilize a specific conformation of the DAT, such as an inward-facing state, are considered "atypical" inhibitors. nih.govacs.org These atypical inhibitors, developed from the this compound core, serve as sophisticated probes to explore the distinct functional outcomes of transporter inhibition, moving beyond simple blockade to understanding the nuanced dynamics of dopamine reuptake. nih.gov

Lead Optimization for Specific Therapeutic Areas

The structural versatility of this compound makes it an excellent starting point for lead optimization in drug discovery programs targeting various disorders of the central nervous system.

Psychostimulant Use Disorder Research (e.g., atypical DAT inhibitors)

One of the most promising applications of this compound derivatives is in the development of treatments for psychostimulant use disorders. nih.gov Traditional dopamine reuptake inhibitors, like cocaine, block the DAT in a way that produces a rapid, intense increase in synaptic dopamine, leading to euphoria and high abuse potential. nih.gov In contrast, "atypical" DAT inhibitors derived from the this compound scaffold are designed to have a different mechanism of action. nih.govnih.gov

These compounds bind to the DAT with high affinity but produce minimal stimulant effects, suggesting a lower abuse liability. nih.gov Research indicates that these atypical inhibitors may stabilize a more occluded or inward-facing conformation of the transporter, which differs from the outward-facing conformation preferred by cocaine. nih.govnih.gov This distinct binding mode is thought to mitigate the reinforcing effects of psychostimulants like cocaine and methamphetamine. acs.orgresearchgate.net Several aminopiperidine derivatives have shown moderate to high DAT affinities while producing only minimal stimulation of locomotor activity in animal models, a profile consistent with an atypical DAT inhibitor. nih.gov

Binding Affinities of Atypical DAT Inhibitors
CompoundDAT Ki (nM)SERT/DAT SelectivityKey Structural Feature
JJC8-0882.604,885-foldPiperazine (B1678402) analog
Compound 14a23Not specifiedModified piperazine-2-propanol scaffold
JJC8-08937.8>2,645-foldSulfide analog of JJC8-091
Aminopiperidine 750.6Not specifiedAminopiperidine derivative
JJC8-091230180-foldPiperazine-2-propanol scaffold

Neurodegenerative Disorder Research Applications

The piperidine ring is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting neurodegenerative disorders like Alzheimer's disease. researchgate.net While research on this compound itself in this area is emerging, its core structure is highly relevant. The development of multi-target-directed ligands (MTDLs) is a key strategy for complex conditions like Alzheimer's, which involves multiple pathogenic factors such as cholinergic deficits and amyloid-beta (Aβ) plaque formation. nih.govebi.ac.uk

Piperidine-based derivatives are being designed as potent inhibitors of cholinesterases (e.g., AChE) and Aβ aggregation. mdpi.comacs.org For example, studies have shown that incorporating a piperidine moiety can enhance binding to the catalytic active site of acetylcholinesterase. nih.gov The this compound scaffold offers a robust platform for designing novel MTDLs that could simultaneously address multiple pathological pathways in neurodegenerative diseases. ebi.ac.uk

Design of Compounds with Modulated Pharmacokinetic Profiles (e.g., metabolic stability improvements)

A significant challenge in drug development is ensuring that a compound has a favorable pharmacokinetic profile, including adequate metabolic stability. Early analogs of atypical DAT inhibitors based on a piperazine ring were often hampered by rapid metabolism. nih.govnih.gov A key strategy to overcome this has been the bioisosteric replacement of the piperazine ring with a piperidine ring, a modification central to the this compound structure.

This substitution has proven effective in improving metabolic stability in liver microsome assays. nih.gov For example, piperidine analogues of certain therapeutic candidates showed significantly improved stability compared to their piperazine counterparts. nih.govacs.org This enhancement is often attributed to blocking metabolically vulnerable sites, such as N-dealkylation pathways common for piperazine rings. nih.gov By improving stability, researchers can achieve more sustained plasma concentrations, a critical factor for developing a viable therapeutic agent.

Metabolic Stability of Piperazine vs. Piperidine Analogs
Compound ScaffoldMetabolic Stability (% remaining after 1h in MLM)Key Finding
Piperazine Analog (JJC8-088)4%Rapidly metabolized
Piperidine Analogs (20a-d)Improved stabilityBioisosteric replacement enhances stability
MLM: Mouse Liver Microsomes

Exploration of this compound as a Synthetic Intermediate for Complex Pharmaceutical Scaffolds

The this compound framework is not only a lead structure but also a valuable synthetic intermediate for constructing more complex molecules. nih.gov Its related piperazine analog, 1-Bis(4-fluorophenyl)methyl piperazine, is a well-established building block in the synthesis of active pharmaceutical ingredients (APIs), including drugs like flunarizine (B1672889) and lomerizine. ossila.com

Similarly, the piperidine core provides a versatile anchor point for chemical elaboration. nih.govnih.gov Synthetic routes often involve coupling the this compound intermediate with various side chains or functional groups to generate large libraries of compounds for screening. nih.gov This modular approach allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical series, optimizing for potency, selectivity, and pharmacokinetic properties. polyu.edu.hk The robust nature of the scaffold makes it a reliable starting point for creating diverse and novel drug candidates. nih.gov

Analytical Methodologies for Research and Characterization in Advanced Studies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the components of a mixture, making it essential for both assessing the purity of synthesized 4-[Bis(4-fluorophenyl)methyl]piperidine and for isolating the compound in a highly purified form for further investigation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of pharmaceutical compounds and quantifying any related impurities. The development of a robust, stability-indicating HPLC method for this compound would be a critical step in its characterization. Such a method is designed to separate the main compound from potential process impurities, starting materials, and degradation products.

A typical approach for method development would involve a reversed-phase HPLC system. nih.govresearchgate.netresearchgate.net The separation would likely be achieved on a C18 column, which is effective for retaining and separating moderately nonpolar compounds like this compound. nih.govresearchgate.netrjptonline.org A gradient elution method is often employed to ensure the effective separation of impurities with a wide range of polarities. scispace.comnih.gov The mobile phase would typically consist of an aqueous component, such as a phosphate (B84403) buffer to control pH, and an organic modifier like acetonitrile (B52724) or methanol. nih.govrjptonline.orgnih.gov

Validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability for its intended purpose. rjptonline.orgscispace.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are also conducted by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that any degradation products can be separated from the main peak, thus proving the method is stability-indicating. scispace.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 230 nm

| Injection Volume | 10 µL |

For the isolation of pure this compound for use as a reference standard or for further detailed studies, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. The goal is to separate the target compound from unreacted starting materials, by-products, and other impurities generated during its synthesis.

The conditions developed for analytical HPLC are often scaled up for preparative chromatography. The choice of stationary and mobile phases would be similar, aiming to maximize the resolution between the peak of this compound and its closest eluting impurities. Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined and the solvent is removed, typically by evaporation, to yield the isolated solid.

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation

Once a pure sample of this compound is obtained, a variety of spectroscopic techniques are used to confirm its molecular structure. These methods provide detailed information about the connectivity of atoms, the molecular weight, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra would be acquired for this compound.

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. chemicalbook.comchemicalbook.comspectrabase.com The protons on the carbons adjacent to the nitrogen atom would appear further downfield compared to the other ring protons. The single proton of the methyl group attached to the two fluorophenyl rings would appear as a distinct signal. The protons on the two 4-fluorophenyl rings would show a characteristic splitting pattern due to coupling with the adjacent fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine C2, C6 (axial & equatorial) ~2.5 - 3.1 ~45 - 55
Piperidine C3, C5 (axial & equatorial) ~1.4 - 1.8 ~25 - 35
Piperidine C4 ~1.9 - 2.2 ~35 - 45
CH-(Ar)₂ ~4.2 - 4.5 ~50 - 60
Aromatic C (C-F) - ~160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic C (CH) ~7.0 - 7.3 ~115 - 116 (d, ²JCF ≈ 21 Hz)
Aromatic C (C-CH) - ~138 - 142 (d, ⁴JCF ≈ 3 Hz)

Note: Predicted values are based on typical chemical shifts for similar structural motifs and are subject to solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.orgscirp.org Techniques such as electrospray ionization (ESI) would be used to generate the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. nih.govwvu.edu This provides valuable information about the different structural components of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the piperidine ring and the bis(4-fluorophenyl)methyl group, leading to the formation of a stable bis(4-fluorophenyl)methyl carbocation. wvu.edu Further fragmentation of the piperidine ring could also be observed. wvu.edu These fragmentation pathways help to confirm the proposed structure. nih.govmdpi.com

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To perform this analysis, a single crystal of this compound of suitable quality must be grown.

The analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule. nih.govnih.gov It is expected that the piperidine ring would adopt a stable chair conformation. nih.goviucr.orgntu.ac.uk The analysis would also determine the dihedral angle between the two 4-fluorophenyl rings, which is a key conformational feature. nih.govnih.govscielo.org.za Furthermore, X-ray crystallography provides insights into the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or C-H···F interactions, that stabilize the crystal structure. nih.goviucr.org

Table 3: Representative Crystallographic Data for Related Piperidine/Piperazine (B1678402) Structures

Parameter Example Value for a Related Compound nih.gov
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.905(6)
b (Å) 16.907(15)
c (Å) 10.778(9)
β (˚) 98.831(5)
Volume (ų) 1785.4(15)
Z 4
Piperidine/Piperazine Ring Conformation Chair

| Dihedral Angle between Phenyl Rings (˚) | 73.40(3) |

Note: Data is for 1-[Bis(4-fluorophenyl)methyl]piperazine and serves as an illustrative example of the type of data obtained from an X-ray crystallographic study. nih.govresearchgate.net

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., binding studies)

The elucidation of the molecular interactions of "this compound" and its analogs with their biological targets is crucial for understanding their pharmacological activity. A variety of sophisticated spectroscopic techniques are employed to characterize these binding events at a molecular level, providing insights into affinity, selectivity, and the specific structural determinants of the interaction.

Radioligand Binding Assays

One of the most fundamental and widely used techniques to quantify the interaction of a compound with a specific receptor or transporter is the radioligand binding assay. This method provides essential data on the affinity of a ligand for its target, typically expressed as the inhibition constant (Kᵢ).

Methodology:

Radioligand binding assays are competitive assays where the compound of interest (the "cold" ligand) competes with a known radioactively labeled ligand (the "hot" ligand) for binding to a biological preparation containing the target protein. For studying the interaction of this compound analogs with monoamine transporters, tissue preparations rich in these transporters, such as rat striatum for the dopamine (B1211576) transporter (DAT) and midbrain for the serotonin (B10506) transporter (SERT), are often utilized.

The general procedure involves incubating the biological preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

For instance, in the characterization of this compound derivatives, [³H]WIN 35,428 is a commonly used radioligand for labeling the dopamine transporter. nih.govnih.gov

Detailed Research Findings:

Structure-activity relationship (SAR) studies on a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines, which are derivatives of this compound, have been conducted to evaluate their binding affinities at DAT, SERT, and the norepinephrine (B1679862) transporter (NET). These studies have revealed that modifications to the piperidine ring and the terminal nitrogen can significantly impact both affinity and selectivity. nih.govnih.gov

For example, replacement of a piperazine ring in earlier lead compounds with a piperidine moiety was well-tolerated and, in some cases, led to improved metabolic stability while maintaining high affinity for DAT. nih.gov The binding affinities (Kᵢ values) for a selection of these analogs at the dopamine, serotonin, and norepinephrine transporters are presented in the interactive data table below.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
Analog 12.64>100004040
Analog 233.4>10000>100000
Analog 334.5>10000-
Analog 4417>10000-

Data sourced from studies on 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines. nih.gov

These radioligand binding studies are instrumental in identifying compounds with high affinity and selectivity for the dopamine transporter, which is a key target in the development of treatments for psychostimulant use disorders. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and binding affinity. nih.gov While specific NMR studies detailing the interaction of this compound with its targets are not extensively published, the principles of the technique are highly applicable.

Methodology:

Two main approaches in NMR for studying molecular interactions are "protein-observed" and "ligand-observed" methods.

Protein-Observed NMR: In this approach, an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is used, and changes in its NMR spectrum are monitored upon the addition of the unlabeled ligand. Chemical shift perturbation (CSP) or chemical shift mapping (CSM) is a common protein-observed method. nih.gov By recording a series of spectra, typically ¹H-¹⁵N HSQC, with increasing concentrations of the ligand, residues in the protein that are involved in the binding interaction can be identified by changes in their chemical shifts. The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the interaction.

Ligand-Observed NMR: These methods are particularly useful when working with large proteins or when isotopic labeling of the protein is not feasible. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are employed. nih.gov In STD-NMR, specific resonances of the protein are saturated, and this saturation is transferred to a bound ligand via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand are observed, allowing for the identification of the binding epitope of the ligand.

Expected Insights for this compound:

Application of these NMR techniques could provide detailed atomic-level information on how this compound and its analogs bind to the dopamine transporter. For instance, CSP studies could pinpoint the specific amino acid residues in the DAT binding pocket that interact with the bis(4-fluorophenyl)methyl moiety and the piperidine ring. Ligand-observed methods like STD-NMR could reveal which parts of the molecule are in closest contact with the transporter.

X-ray Crystallography

X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structural information of protein-ligand complexes. This method can reveal the precise binding mode of a ligand, the conformational changes in the protein upon binding, and the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Methodology:

To determine the crystal structure of a protein-ligand complex, single crystals of the protein co-crystallized with the ligand, or crystals of the protein soaked in a solution containing the ligand, are required. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded. By analyzing the intensities and positions of the diffracted spots, an electron density map of the molecule can be calculated. A detailed atomic model of the protein-ligand complex is then built into this electron density map and refined.

Relevance to this compound:

While a crystal structure of the human dopamine transporter (hDAT) in complex with a direct analog of this compound has not been reported, structures of hDAT and the homologous Drosophila dopamine transporter (dDAT) with other inhibitors have been solved. researchgate.netnih.govnih.gov For example, the crystal structure of dDAT bound to the tricyclic antidepressant nortriptyline (B1679971) has provided significant insights into the inhibitor binding site. nih.govnih.gov These structures reveal that the binding site is located in the transmembrane core of the transporter.

A crystal structure of DAT with a this compound derivative would be invaluable. It would definitively show the orientation of the compound in the binding pocket and identify the key amino acid residues that interact with the fluorophenyl groups and the piperidine nitrogen. This information is critical for structure-based drug design and for understanding the molecular basis of the compound's affinity and selectivity.

Mass Spectrometry

Mass spectrometry (MS) has emerged as a powerful tool for the characterization of non-covalent protein-ligand interactions. Native mass spectrometry, in particular, allows for the study of intact protein-ligand complexes under conditions that preserve their non-covalent interactions.

Methodology:

In native MS, the protein-ligand complex is introduced into the mass spectrometer from a solution that mimics physiological conditions (in terms of pH and buffer composition) using a soft ionization technique, most commonly nano-electrospray ionization (nESI). nih.gov This process transfers the intact complex into the gas phase with minimal disruption of the non-covalent interactions. The mass-to-charge ratio (m/z) of the complex is then measured, which allows for the determination of its stoichiometry (i.e., how many ligand molecules are bound to the protein).

By performing titration experiments where the concentration of the ligand is varied, it is possible to determine the binding affinity (Kd). Ion mobility-mass spectrometry (IM-MS) can provide additional information on the conformational changes of the protein upon ligand binding by measuring the rotational cross-section of the complex.

Potential Application to this compound:

Native mass spectrometry could be used to confirm the binding of this compound analogs to the dopamine transporter and to determine the stoichiometry of the interaction. This would be particularly useful for validating the results from other techniques like radioligand binding assays. Furthermore, competitive MS-based binding assays could be developed to screen for and rank the affinity of new analogs.

Q & A

Q. What are the standard synthetic routes for 4-[Bis(4-fluorophenyl)methyl]piperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthesis Routes :
    • Nucleophilic substitution : React piperidine derivatives with bis(4-fluorophenyl)methyl halides under alkaline conditions (e.g., NaOH in dichloromethane) to form the target compound .
    • Catalytic coupling : Use palladium catalysts for cross-coupling reactions between fluorinated aryl halides and piperidine precursors .
  • Optimization Strategies :
    • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
    • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
    • Yield Improvement : Use excess bis(4-fluorophenyl)methyl halide (1.2–1.5 eq.) and monitor reaction progress via TLC .

Table 1 : Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (%)Reference
Nucleophilic SubstitutionNaOH/DCM65–7592–95
Palladium-Catalyzed CouplingPd(OAc)₂/DMF70–8095–98

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify the piperidine ring protons (δ 1.4–2.8 ppm) and bis(4-fluorophenyl)methyl group (δ 3.2–3.6 ppm for CH₂; δ 6.8–7.2 ppm for aromatic protons) .
    • ¹³C NMR : Confirm quaternary carbons (bis(4-fluorophenyl)methyl: ~140 ppm; piperidine C-4: ~50 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 327 (M⁺) and fragment ions at m/z 228 (loss of piperidine ring) .
  • Infrared (IR) : Key stretches include C-F (1220–1150 cm⁻¹) and C-N (1080–1020 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risk: H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: respiratory irritation) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives across different studies?

Methodological Answer :

  • Data Reconciliation Steps :
    • Assay standardization : Compare receptor-binding assay conditions (e.g., buffer pH, temperature) to identify variability sources .
    • Structural validation : Verify compound stereochemistry via X-ray crystallography or chiral HPLC, as impurities in enantiomeric mixtures may skew results .
    • Dose-response analysis : Replicate studies using a wider concentration range (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
  • Case Study : Inconsistent dopamine receptor affinities may arise from divergent fluorophenyl group orientations; molecular docking simulations can clarify binding modes .

Q. What methodological approaches are recommended for studying the stereochemical effects of this compound derivatives in receptor binding assays?

Methodological Answer :

  • Chiral Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to isolate enantiomers .
  • In Silico Modeling : Perform molecular dynamics simulations (software: AutoDock Vina) to predict enantiomer-receptor interactions .
  • Biological Validation : Compare enantiomer activity in cell-based assays (e.g., cAMP accumulation for GPCR targets) .

Table 2 : Stereochemical Impact on Receptor Binding (Hypothetical Data)

EnantiomerD₂ Receptor IC₅₀ (nM)5-HT₆ Receptor IC₅₀ (nM)Reference
(R)-isomer12 ± 1.5450 ± 30
(S)-isomer320 ± 2585 ± 8

Q. How should factorial design be applied to investigate the interactive effects of substituents on the biological activity of this compound analogs?

Methodological Answer :

  • Design Setup :
    • Factors : Substituent position (para/meta), electron-withdrawing groups (e.g., -NO₂, -CF₃), and piperidine N-substituents (e.g., methyl, benzyl) .
    • Response Variables : IC₅₀ (enzyme inhibition), logP (lipophilicity) .
  • Analysis :
    • Use a 2³ factorial design to assess main effects and interactions via ANOVA .
    • Optimize substituent combinations using response surface methodology (RSM) .

Example Interaction : A meta-CF₃ group paired with N-benzyl substitution may enhance blood-brain barrier penetration (logP > 3) while retaining NMDA receptor affinity (IC₅₀ < 50 nM) .

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